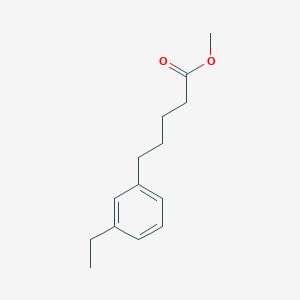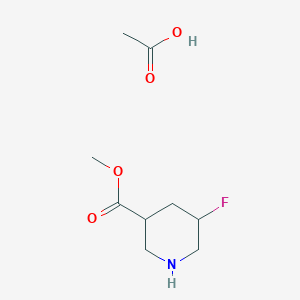
Methyl 5-fluoropiperidine-3-carboxylate acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoropiperidine-3-carboxylate acetate is a chemical compound with the molecular formula C9H16FNO4 and a molecular weight of 221.23 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoropiperidine-3-carboxylate acetate typically involves the fluorination of piperidine derivatives followed by esterification. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoropiperidine-3-carboxylate acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
Methyl 5-fluoropiperidine-3-carboxylate acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Employed in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl 5-fluoropiperidine-3-carboxylate acetate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-fluoropiperidine-3-carboxylate: Similar in structure but lacks the acetate group.
5-Fluoropiperidine-3-carboxylate: Similar but without the methyl ester group.
Piperidine-3-carboxylate derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
Methyl 5-fluoropiperidine-3-carboxylate acetate is unique due to the presence of both the fluorine atom and the acetate group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C9H16FNO4 |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
acetic acid;methyl 5-fluoropiperidine-3-carboxylate |
InChI |
InChI=1S/C7H12FNO2.C2H4O2/c1-11-7(10)5-2-6(8)4-9-3-5;1-2(3)4/h5-6,9H,2-4H2,1H3;1H3,(H,3,4) |
Clé InChI |
DQDLOECKSJZHCM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC(=O)C1CC(CNC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




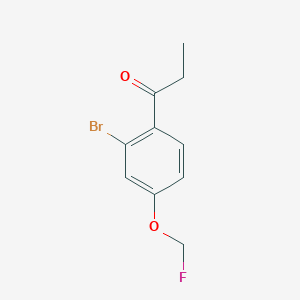

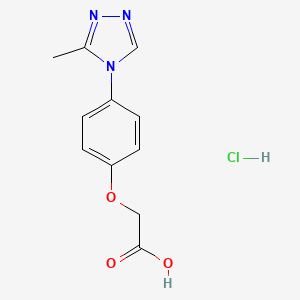
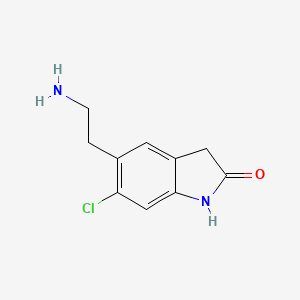

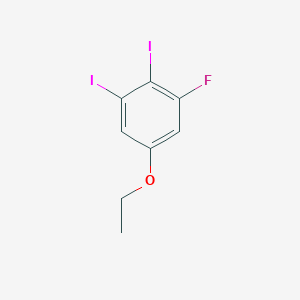

![Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14057925.png)
![[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile](/img/structure/B14057949.png)
